Product packaging for Fmoc-Lys(6'-FAM)-OH(Cat. No.:CAS No. 1266666-04-9)

Fmoc-Lys(6'-FAM)-OH

Cat. No.: B581039
CAS No.: 1266666-04-9
M. Wt: 726.738
InChI Key: SLFZDKSWPKCTHE-DHUJRADRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys(6'-FAM)-OH is a derivative of the amino acid lysine, engineered for solid-phase peptide synthesis (SPPS). This bifunctional molecule features an N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group for standard step-wise chain elongation and a side-chain conjugated to a 6-carboxyfluorescein (6-FAM) group, a brilliant green-emitting fluorophore. Its primary application is in the synthesis of fluorescently labeled peptides for various research applications. These custom peptides are crucial tools in protease activity assays, often configured as FRET (Fluorescence Resonance Energy Transfer) substrates to study enzyme kinetics and mechanisms . The compound also enables the preparation of fluorescently tagged peptides for cellular uptake studies, imaging, and the development of targeted delivery systems, such as the sophisticated PEGtide dendrons used in macrophage targeting research . By incorporating this building block directly during automated peptide synthesis, researchers can site-specifically attach the 6-FAM label to a lysine residue at any desired position within the peptide sequence, ensuring precise and reproducible results. The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H34N2O10 B581039 Fmoc-Lys(6'-FAM)-OH CAS No. 1266666-04-9

Properties

IUPAC Name

(2S)-6-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H34N2O10/c45-24-13-16-32-36(20-24)53-37-21-25(46)14-17-33(37)42(32)34-19-23(12-15-30(34)40(50)54-42)38(47)43-18-6-5-11-35(39(48)49)44-41(51)52-22-31-28-9-3-1-7-26(28)27-8-2-4-10-29(27)31/h1-4,7-10,12-17,19-21,31,35,45-46H,5-6,11,18,22H2,(H,43,47)(H,44,51)(H,48,49)/t35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFZDKSWPKCTHE-DHUJRADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CC5=C(C=C4)C(=O)OC56C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C4=CC5=C(C=C4)C(=O)OC56C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H34N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Incorporation and Functionalization

Strategies for Direct Incorporation of Fmoc-Lys(6'-FAM)-OH in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a widely adopted method for constructing peptides due to its efficiency and amenability to automation. The direct incorporation of this compound into a growing peptide chain on a solid support necessitates specific optimization of reaction conditions.

Optimization of Coupling Conditions for Efficient this compound Integration

The efficient coupling of this compound is critical to achieving high yields and minimizing truncated sequences. Standard SPPS coupling reagents and protocols are often employed, but modifications may be required due to the bulky fluorescein (B123965) moiety. Activation of the carboxyl group of this compound, typically using reagents like HBTU, HATU, or PyBOP, followed by coupling to the free N-terminus of the resin-bound peptide, is a common strategy. Some protocols suggest using specific activators, such as 1-Cyano-2 (potentially referring to a coupling reagent like TSTU or similar), in conjunction with Fmoc-Lys(FAM)-OH, noting that optimizing reaction time can reduce side reactions and increase product purity fu-berlin.de. Extended coupling times or the use of specific additive combinations (e.g., HOBt or HOAt with DIPCDI) may also be beneficial to ensure complete incorporation of the modified amino acid sigmaaldrich.com.

Solution-Phase Synthetic Approaches for this compound Derivatives

While SPPS is prevalent, solution-phase synthesis remains relevant, particularly for specific peptide modifications or when large-scale production is required. Solution-phase methods for synthesizing peptides incorporating this compound or its derivatives involve stepwise coupling of protected amino acids in solution. These approaches can offer advantages in terms of purification and characterization at intermediate stages. For instance, the synthesis of fluorescently labeled peptides, including those involving fluorescein derivatives, has been achieved through solution-phase strategies, which can be less suited for parallel synthesis but allow for precise control over reaction conditions acs.org.

Chemo- and Regioselective Functionalization Techniques Utilizing this compound

The incorporation of this compound inherently introduces a fluorescent tag, enabling subsequent chemo- and regioselective functionalization or analysis. The fluorescein moiety, attached to the epsilon-amino group of lysine (B10760008), is typically introduced during the synthesis of the Fmoc-protected amino acid itself. However, the presence of the fluorescein label can influence subsequent reactions. Amine-reactive probes, which target primary amines like the epsilon-amino group of lysine, are fundamental to conjugating fluorophores during SPPS researchgate.net. The inherent structure of this compound means the lysine side chain is already functionalized, making it a direct means of introducing fluorescence. Techniques that exploit the reactivity of the fluorescein moiety or other functional groups on the peptide chain can be employed for further modifications or for creating FRET pairs with other fluorophores sigmaaldrich.com.

Design Principles for Peptide and Protein Constructs Incorporating this compound

Designing peptide constructs with this compound requires careful consideration of the fluorophore's impact on peptide properties and biological activity. The choice of fluorophore, such as fluorescein, and its conjugation strategy can significantly influence the labeled peptide's solubility, aggregation behavior, and partitioning coefficient researchgate.net. Placement of the fluorescent label within the peptide sequence is crucial for its intended application, whether for tracking cellular uptake, monitoring enzyme activity, or studying protein-protein interactions. For example, the fluorescein label's hydrophobicity can affect cellular uptake, sometimes necessitating modifications to improve localization, such as acetylation of the fluorescein moiety to enhance membrane incorporation nih.gov. The design must also ensure compatibility with subsequent cleavage and purification steps.

Mitigation of Side Reactions During this compound Conjugation in SPPS

The presence of the relatively large fluorescein group on lysine can potentially lead to side reactions during SPPS. These may include steric hindrance affecting coupling efficiency, aggregation of the growing peptide chain, or modifications to the fluorescein moiety under harsh deprotection or coupling conditions. Strategies to mitigate these issues include optimizing coupling times and reagent concentrations, as mentioned previously. Furthermore, the choice of resin and solvent can play a role in minimizing aggregation. Careful monitoring of coupling completeness, often through qualitative tests like the Kaiser test (for free amines), is essential. The inherent stability of the fluorescein dye under standard Fmoc deprotection conditions (e.g., using piperidine) is generally good, but prolonged exposure to acidic cleavage cocktails should be considered thermofisher.com.

Considerations for Orthogonal Protecting Group Strategies in Fmoc-Based Peptide Synthesis

Orthogonal protecting group strategies are fundamental to Fmoc SPPS, allowing for selective deprotection and modification of specific amino acid side chains. The Fmoc group on the alpha-amino terminus is base-labile (typically removed by piperidine), while side-chain protecting groups are usually acid-labile (removed by TFA during final cleavage) iris-biotech.depeptide.comaltabioscience.com. This orthogonality is particularly important when incorporating modified amino acids like this compound, where the side chain is already functionalized.

For selective modification of the lysine side chain before final cleavage, orthogonal protecting groups such as Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) are commonly employed on the epsilon-amino group sigmaaldrich.com. These groups are stable to piperidine (B6355638) and TFA but can be selectively removed using hydrazine (B178648) in DMF, allowing for site-specific labeling or conjugation. While this compound has the fluorescein already attached, if further modifications on the fluorescein or other parts of the peptide are planned while the fluorescein-labeled lysine is still on-resin, an orthogonal protection strategy on the epsilon-amino group prior to fluorescein attachment would have been necessary. However, in the case of this compound, the epsilon-amino group is already derivatized, meaning its protection strategy is inherently built into the molecule's synthesis. The key consideration here is the stability of the fluorescein moiety to the conditions used for deprotecting other side chains or for cleavage from the resin thermofisher.com.

Solution-Phase Synthetic Approaches for this compound Derivatives

Solution-phase synthesis offers an alternative for preparing peptides containing this compound, particularly when large quantities are needed or when specific purification strategies are advantageous. This approach involves coupling protected amino acids in solution, followed by purification of the intermediate peptide fragments. While generally more labor-intensive due to the need for purification at each step, it can provide higher purity and yield for certain sequences or when complex modifications are involved acs.org. The fluorescein moiety's properties must be considered, as it can influence solubility and purification of intermediates.

Chemo- and Regioselective Functionalization Techniques Utilizing this compound

This compound serves as a direct source of a fluorescently labeled lysine residue. The fluorescein group itself can participate in certain reactions, but more commonly, its presence allows for detection and analysis. Chemoselective functionalization techniques are critical when introducing this compound into a peptide sequence. Amine-reactive probes, widely used in SPPS, target the epsilon-amino group of lysine, making this compound an ideal precursor if the fluorescein is attached via an amine-reactive linkage. The regioselective incorporation of this modified amino acid is ensured by its specific placement within the desired peptide sequence during SPPS. After synthesis, the fluorescein tag can be utilized for various applications, including fluorescence microscopy, flow cytometry, or as a reporter in FRET-based assays sigmaaldrich.comresearchgate.netvirginia.edu.

Design Principles for Peptide and Protein Constructs Incorporating this compound

The design of peptide constructs incorporating this compound involves several key considerations to ensure the functionality and integrity of the final peptide.

Fluorophore Placement: The position of the fluorescein label can influence the peptide's biological activity and spectral properties. Strategic placement is crucial for applications like Förster Resonance Energy Transfer (FRET) studies, where a donor-acceptor pair is required.

Impact on Peptide Properties: The fluorescein moiety can alter the peptide's hydrophobicity, solubility, and aggregation potential researchgate.netnih.gov. These properties must be evaluated and managed during synthesis and application. For instance, increased hydrophobicity might necessitate co-administration with agents to aid cellular uptake or endosomal escape nih.gov.

Compatibility with Synthesis and Cleavage: The fluorescein label must remain stable throughout the SPPS process, including Fmoc deprotection and final cleavage from the resin. While generally robust, extreme conditions should be avoided thermofisher.com.

Application-Specific Design: For imaging applications, the brightness and photostability of the fluorescein label are important. For enzyme substrates, the label's position relative to the cleavage site is critical for detecting enzymatic activity sigmaaldrich.com.

Advanced Applications in Biomolecular Systems and Assays

Design and Application in Biosensors and Diagnostic Tools

The incorporation of Fmoc-Lys(6'-FAM)-OH into peptide sequences offers a versatile strategy for developing modular biosensor architectures and for detecting specific analytes and biomarkers.

This compound serves as a key component in constructing modular biosensor systems by enabling the site-specific incorporation of a fluorescent reporter into peptide-based recognition elements. This allows for the creation of customizable sensor designs where the peptide sequence can be tailored for specific analyte binding, while the FAM fluorophore provides a readily detectable signal. The modularity arises from the ability to synthesize peptides with this labeled amino acid using standard solid-phase peptide synthesis (SPPS) techniques, allowing for the facile integration of these fluorescently tagged peptides into various sensor platforms. For instance, peptides synthesized using this compound can be immobilized onto transducer surfaces or incorporated into complex molecular architectures to create sensing interfaces. The FAM label's fluorescence properties (excitation at 492 nm, emission at 517 nm) are well-suited for detection with common fluorescence instrumentation aatbio.compepscan.comsb-peptide.com.

Biosensors incorporating this compound leverage fluorescence-based detection mechanisms to identify and quantify specific analytes or biomarkers. A common strategy involves designing peptides that undergo a conformational change, or a change in their local environment, upon binding to a target analyte. This change can modulate the fluorescence properties of the attached FAM group, leading to a detectable signal. For example, fluorescence resonance energy transfer (FRET) can be employed, where FAM acts as a donor fluorophore, and its proximity to an acceptor molecule (quencher) influences its emission. Upon analyte binding, the distance between FAM and the quencher can change, altering the FRET efficiency and thus the fluorescence signal acs.orgsigmaaldrich.com.

Research has demonstrated the use of FAM-labeled peptides for detecting specific proteins. For instance, peptide probes designed to bind Survivin, a protein overexpressed in many cancers, were labeled with FAM at the C-terminal lysine (B10760008). In the presence of Survivin, these probes exhibited a dose-dependent increase in fluorescence intensity, indicating successful analyte detection acs.org. This approach highlights how the FAM label on lysine residues can be strategically used to generate "turn-on" fluorescent sensors for various biomolecules.

Table 1: Examples of Analyte Detection Using FAM-Labeled Peptides

Analyte TypePeptide Design StrategyDetection MechanismReported FindingsReference
ProteinSurvivin-binding peptideFRET (FAM as donor)Dose-dependent fluorescence increase upon Survivin binding; 2.7-fold fluorescence induction observed. acs.org
ProteinGeneral Protein BindingFluorescence IntensityIncorporation of FAM-Lys allows for visualization and quantification of peptide-protein interactions. pepscan.comsb-peptide.com

Conformational Probing of Biomolecules using FAM-Labeled Constructs

The presence of the FAM fluorophore on the lysine side chain of peptides synthesized with this compound makes these constructs highly valuable tools for investigating the conformational dynamics of biomolecules. By strategically placing the FAM label, researchers can monitor subtle structural changes that occur during molecular interactions, protein folding, or other biological processes.

Fluorescence resonance energy transfer (FRET) is a primary technique employed for conformational probing. In FRET, energy is transferred non-radiatively from a donor fluorophore (e.g., FAM) to an acceptor fluorophore when they are in close proximity (typically 1-10 nm). Changes in the distance between the donor and acceptor, caused by conformational rearrangements of the labeled biomolecule, lead to measurable alterations in FRET efficiency. This allows for the real-time monitoring of molecular events such as protein-protein interactions, protein folding pathways, and ligand binding aatbio.comsigmaaldrich.com.

Table 2: Conformational Studies Using FAM-Labeled Constructs

Biomolecule StudiedConformational Event InvestigatedFluorescence TechniqueKey FindingsReference
NucleosomesPeptide binding-induced dynamicsFluorescence Polarization, FRETPeptide binding alters nucleosome dynamics; binding affinity (Kd) estimated via fluorescence polarization. mdpi.com
PeptidesFolding, Ligand BindingFRETFAM as a donor fluorophore in FRET pairs (e.g., with TAMRA or DABCYL) allows monitoring of distance changes related to conformational transitions. aatbio.comsigmaaldrich.com
Protein InteractionsProximity of labeled sitesFRETFAM-labeled lysine residues can report on the relative positions of different parts of a protein or protein complex, revealing conformational changes upon interaction or activation. aatbio.comsb-peptide.com

Mechanistic Insights and Spectroscopic Methodologies

Principles of Fluorescence Resonance Energy Transfer (FRET) with Fmoc-Lys(6'-FAM)-OH Conjugates

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, when they are in close proximity, typically within 1-10 nanometers. nih.gov The process is highly dependent on the distance between the donor and acceptor, making it a powerful tool for studying molecular interactions, conformational changes, and enzymatic activities. sb-peptide.comulab360.com In a typical FRET application involving a peptide synthesized with this compound, the FAM moiety serves as the donor fluorophore. aatbio.com When the peptide undergoes a conformational change or is cleaved by an enzyme, the distance between the FAM donor and a suitably chosen acceptor molecule changes, leading to a measurable change in the fluorescence signal. eurogentec.com

The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, a relationship that makes FRET a sensitive "molecular ruler". aatbio.comcpcscientific.com This energy transfer results in a decrease in the donor's fluorescence intensity and an increase in the acceptor's sensitized emission. aatbio.com FRET-based assays are widely used to probe protein-peptide interactions and can provide real-time, quantitative data. altabioscience.com

The selection of an appropriate acceptor for the FAM donor is critical for a successful FRET experiment. aatbio.com The acceptor's absorption spectrum must overlap significantly with the emission spectrum of the donor. cpcscientific.comaddgene.org For 6-FAM, which has an emission maximum around 518-520 nm, several quenchers and fluorescent acceptors are commonly used. altabioscience.comresearchgate.net

Commonly used acceptors for FAM include non-fluorescent quenchers like DABCYL and fluorescent dyes such as TAMRA. aatbio.comaatbio.com The choice between a fluorescent and a non-fluorescent acceptor depends on the experimental design. Non-fluorescent quenchers are advantageous as they eliminate background fluorescence from the acceptor. AAT Bioquest has developed Tide Quencher™ dyes, such as TQ2, which are optimized to pair with FAM and offer strong absorption and high quenching efficiency. ulab360.comaatbio.com

The efficiency of FRET can be optimized by several factors:

Spectral Overlap: Maximizing the overlap between the donor's emission and the acceptor's absorption spectrum. aatbio.com

Quantum Yield of the Donor: A higher quantum yield of the donor leads to more efficient energy transfer. addgene.org

Extinction Coefficient of the Acceptor: A higher extinction coefficient of the acceptor results in better energy absorption. addgene.org

Relative Orientation: The relative orientation of the donor and acceptor transition dipoles also influences FRET efficiency. addgene.org

Below is a table summarizing common FRET pairs for FAM:

DonorAcceptor (Quencher)Donor Ex/Em (nm)Notes
FAMDABCYL~494/518A classic and widely used FRET pair. nih.gov
FAMTAMRA~494/518TAMRA is also fluorescent, allowing for ratiometric measurements. aatbio.com
FAMQXL® 520~492/518A proprietary quencher designed for high efficiency with FAM. eurogentec.com
FAMTQ2~494/518A Tide Quencher™ optimized for pairing with FAM. ulab360.comaatbio.com
FAMBlack Hole Quencher 2 (BHQ-2)~494/518A dark quencher with good spectral overlap with FAM emission. nih.gov

Considerations for Photophysical Properties of Fluorescein (B123965) in Complex Biological Environments

The fluorescence properties of fluorescein, the core structure of FAM, are known to be sensitive to its local microenvironment. nih.gov This sensitivity can be both a challenge and an opportunity in experimental design. Factors such as solvent polarity, pH, and hydrogen bonding can significantly influence the absorption and emission spectra, quantum yield, and fluorescence lifetime of fluorescein. nih.gov

Research has shown that the absorption maximum of fluorescein shifts in different organic solvents, and this shift correlates with the hydrogen bonding capacity of the solvent. nih.gov In aqueous environments, the spectral properties of the fluorescein dianion are dominated by hydrogen bonding interactions with water and other molecules. nih.gov This means that when a FAM-labeled peptide binds to a target protein, changes in the local environment, such as dehydration or altered hydrophobicity within a binding pocket, can lead to shifts in fluorescence, providing an additional layer of information beyond simple FRET. nih.gov

Methodologies for Quantitative Fluorescence Measurements in FAM-Labeled Systems

Accurate quantification of fluorescence is essential for interpreting data from FAM-labeled systems. creative-peptides.com Several methodologies are employed to obtain reliable quantitative measurements. Fluorescence intensity can be measured to determine the concentration of labeled peptides in biological samples. creative-peptides.com

For more sophisticated analyses, Fluorescence Lifetime Imaging Microscopy (FLIM) offers a robust method for measuring FRET. addgene.org FLIM measures the fluorescence decay time of the donor fluorophore. When FRET occurs, the donor's fluorescence is quenched, resulting in a shortened fluorescence lifetime. addgene.org This method is less susceptible to artifacts related to fluorophore concentration and excitation intensity. addgene.org Studies have demonstrated the use of FLIM with FAM-labeled probes to quantify molecular tensions and the unfolding of DNA hairpins, where a significant change in the fluorescence lifetime of FAM was observed upon quenching. nih.gov

Strategies for Minimizing Photobleaching and Enhancing Photostability in Imaging Applications

A significant challenge in fluorescence imaging is photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. addgene.orgwikipedia.org Fluorescein and its derivatives like FAM are known to be susceptible to photobleaching. altabioscience.com Several strategies can be employed to minimize photobleaching and enhance the photostability of FAM in imaging applications.

The rate of photobleaching is primarily dependent on the intensity and duration of the excitation light. addgene.org Therefore, reducing the laser power and the exposure time to the minimum required for adequate signal-to-noise is a primary strategy. wikipedia.org

Other strategies include:

Use of Antifade Reagents: Mounting media containing antifade agents can reduce photobleaching.

Optimizing the Imaging Environment: The local chemical environment can influence photostability. microscopyu.com

Choosing More Photostable Dyes: For demanding applications, alternative dyes with higher photostability, such as Alexa Fluor dyes, may be considered, although this moves away from the use of FAM. nih.gov

It is important to note that the photobleaching rate is not always a linear function of excitation power, and this non-linearity can vary between different fluorophores. addgene.org

Integration with Advanced Microscopy Techniques (e.g., Confocal Microscopy, Single-Molecule Fluorescence)

This compound is well-suited for applications in advanced microscopy techniques. Confocal microscopy, which provides optical sectioning and improved signal-to-noise, is frequently used for imaging FAM-labeled peptides within cells and tissues. evidentscientific.com The 488 nm laser line, common in confocal microscopes, is a good match for the excitation maximum of FAM. altabioscience.com

Single-molecule fluorescence microscopy allows for the study of individual molecules, providing insights that are often obscured in ensemble measurements. nih.gov Single-molecule FRET (smFRET) is a powerful technique to study conformational dynamics of proteins and nucleic acids. nih.gov By incorporating this compound into a peptide, smFRET experiments can be designed to observe the dynamics of that peptide in real-time.

Orthogonal Labeling Strategies Employing this compound in Multi-Probe Systems

In complex biological systems, it is often desirable to label multiple components simultaneously. Orthogonal labeling strategies allow for the specific modification of different molecules in the same system without cross-reactivity. The Fmoc protecting group used in this compound is a key component of one of the most common orthogonal protection schemes in solid-phase peptide synthesis.

For multi-probe systems, a peptide can be synthesized with this compound to incorporate the FAM label at a specific site. To introduce a second, different label at another position, an amino acid with a side chain protected by an orthogonal protecting group, such as Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), can be used. nih.gov The Dde group is stable to the piperidine (B6355638) treatment used to remove the Fmoc group but can be selectively removed later to allow for the attachment of a second label. This strategy, using Fmoc-Lys(Dde)-OH in conjunction with this compound, enables the creation of peptides with multiple, distinct fluorescent probes for sophisticated multi-color imaging or FRET experiments. nih.gov

Comparative Analyses and Future Research Directions

Comparative Efficacy and Versatility with Other Fluorescent Lysine (B10760008) Derivatives

The selection of a fluorescent label for lysine is a critical decision in the design of fluorescently labeled peptides and proteins, with the choice of fluorophore significantly impacting the outcome of experimental assays. Fmoc-Lys(6'-FAM)-OH, incorporating the widely used fluorescein (B123965) derivative 6-carboxyfluorescein (B556484) (FAM), is a cornerstone in this field. However, its performance is often benchmarked against other popular fluorescent lysine derivatives, primarily those based on rhodamine (like TAMRA) and cyanine (B1664457) dyes (like Cy3 and Cy5).

The versatility of this compound stems from its utility as a building block for in-sequence lysine labeling during solid-phase peptide synthesis (SPPS). This allows for the precise incorporation of the fluorescent probe at specific sites within a peptide sequence. FAM is a popular green fluorescent dye frequently used for labeling peptides, proteins, and nucleotides. Its excitation and emission maxima are well-matched with common fluorescence detection equipment, particularly the 488 nm laser line of argon-ion lasers.

In Fluorescence Resonance Energy Transfer (FRET) studies, FAM is one of the most common donor dyes. digitellinc.comaatbio.com It is often paired with quenchers like TAMRA or dabcyl to create sensitive probes for detecting enzymatic activity or molecular interactions. aatbio.comnih.gov The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, and the FAM/TAMRA pair is a well-established combination for such applications. aatbio.com

While FAM is a workhorse fluorophore, other derivatives offer advantages in specific contexts. Rhodamine derivatives, such as TAMRA, are also frequently used in FRET applications, often as an acceptor for FAM. aatbio.com Cyanine dyes, like Cy3 and Cy5, are known for their high molar extinction coefficients and photostability, making them suitable for single-molecule studies and applications requiring intense and stable fluorescence. nih.gov The choice between these dyes often depends on the specific requirements of the experiment, including the desired spectral properties, the need for photostability, and the compatibility with other fluorescent probes in multiplexing experiments.

Table 1: Comparative Properties of Common Fluorescent Dyes Used in Lysine Derivatives

Feature6-FAM (Fluorescein)TAMRA (Rhodamine)Cy3 (Cyanine)Cy5 (Cyanine)
Excitation Max (nm) ~495~552~550~650
Emission Max (nm) ~517~578~570~670
Color GreenOrange-RedOrangeFar-Red
Common FRET Role DonorAcceptorDonor/AcceptorAcceptor
Key Advantages High quantum yield, widely available, compatible with common equipment. sb-peptide.comGood spectral overlap with FAM for FRET. aatbio.comHigh molar extinction coefficient, good photostability. nih.govEmission in the far-red spectrum minimizes cellular autofluorescence.
Key Limitations pH-sensitive fluorescence, moderate photostability. sb-peptide.comLower quantum yield compared to FAM. nih.govCan exhibit photoisomerization. nih.govCan be sensitive to the local environment.

Note: The exact spectral properties can vary slightly depending on the conjugation and the local chemical environment.

Advantages and Limitations of this compound in Specific Research Contexts

The utility of this compound is highly context-dependent, with its advantages in certain applications being offset by limitations in others.

Advantages:

Automated Peptide Synthesis: The Fmoc protecting group makes this compound ideal for use in automated solid-phase peptide synthesis (SPPS). nih.gov This allows for the straightforward and site-specific incorporation of a fluorescent label into a peptide chain, a significant advantage over post-synthetic labeling methods which can be less specific and require additional purification steps. nih.gov The use of Fmoc chemistry is generally milder than the alternative Boc chemistry, which is beneficial for the synthesis of complex peptides. nih.gov

FRET-Based Assays: As a donor fluorophore in FRET pairs, FAM-labeled lysine is instrumental in the development of probes for studying protein-protein interactions and enzymatic activity. nih.gov The distance-dependent nature of FRET allows for the sensitive detection of conformational changes or cleavage events in real-time. nih.gov

High-Throughput Screening (HTS): The brightness of the FAM fluorophore makes it well-suited for fluorescence-based HTS assays, such as fluorescence polarization (FP) assays, which are used to screen large libraries of compounds for their ability to bind to a target molecule. nih.govnih.gov

Limitations:

pH Sensitivity: A significant drawback of fluorescein-based dyes like FAM is the pH dependence of their fluorescence. sb-peptide.com The fluorescence intensity of FAM decreases in acidic environments, which can be a confounding factor in studies of cellular processes that involve pH changes, such as endocytosis or lysosomal trafficking.

Photobleaching: While adequate for many applications, FAM is more susceptible to photobleaching than some other fluorophores like cyanine dyes. nih.gov This can be a limitation in long-term live-cell imaging experiments or super-resolution microscopy techniques that require intense and prolonged illumination. nih.gov

Cellular Autofluorescence: The emission spectrum of FAM overlaps with the natural autofluorescence of many cell types, which can lead to a lower signal-to-noise ratio in cellular imaging applications. researchgate.net This is particularly problematic when trying to detect low-abundance targets.

Integration with Emerging Biotechnologies and Analytical Platforms

This compound and the peptides derived from it are being integrated into a variety of cutting-edge biotechnologies and analytical platforms, expanding their utility beyond traditional biochemical assays.

Super-Resolution Microscopy: While photobleaching can be a concern, FAM-labeled probes are still utilized in some super-resolution microscopy techniques. Advances in imaging modalities and the development of photostabilizing agents are helping to mitigate this issue. The ability to site-specifically label proteins with small fluorescent probes is crucial for achieving the high-resolution imaging offered by these techniques.

High-Content Screening (HCS): In HCS, which combines automated microscopy with quantitative image analysis, FAM-labeled peptides and antibodies are used to visualize and quantify cellular events in a high-throughput manner. This allows for the detailed study of drug effects on cellular morphology and function.

Microarrays: Fluorescently labeled peptides can be immobilized on microarrays to screen for protein-peptide interactions or to profile enzyme activity in a multiplexed format. The bright fluorescence of FAM facilitates the sensitive detection of binding events on the array surface.

Flow Cytometry: FAM-labeled ligands and peptides are used in flow cytometry to identify and sort cells based on the expression of specific receptors or to measure intracellular enzymatic activity.

Advancements in Probe Design and Synthesis Methodologies for Enhanced Performance

Ongoing research is focused on overcoming the limitations of existing fluorescent probes and improving the methods for their synthesis.

Improved Fluorophores: There is a continuous effort to develop new fluorescent dyes with enhanced properties, such as greater photostability, pH insensitivity, and longer emission wavelengths to avoid cellular autofluorescence. While not direct modifications of FAM, the development of new fluorophores provides alternatives for lysine labeling.

Solid-Phase Peptide Synthesis (SPPS) Optimization: Advances in SPPS, including the development of new resins, coupling reagents, and automated synthesizers, have made the synthesis of complex fluorescently labeled peptides more efficient and reliable. nih.govaurigeneservices.com Microwave-assisted SPPS, for example, can significantly reduce reaction times and improve coupling efficiency. nih.gov

Orthogonal Protection Strategies: The use of orthogonal protecting groups in peptide synthesis allows for the selective labeling of multiple sites within a single peptide with different fluorophores. This is crucial for creating sophisticated FRET probes and for multicolor imaging experiments.

Click Chemistry: The advent of "click chemistry" provides a highly efficient and specific method for conjugating fluorophores to peptides. This can be an alternative to the direct incorporation of a fluorescent amino acid during SPPS, particularly for large proteins or when the fluorophore is not available as a protected amino acid.

Future Perspectives on Novel Applications in Chemical Biology, Systems Biology, and Drug Discovery

The future of fluorescent probes built upon scaffolds like this compound is bright, with numerous opportunities for innovation and application in various fields of biological research.

Chemical Biology: The development of "smart" or "turn-on" fluorescent probes that only become fluorescent upon interaction with a specific target or in a particular cellular environment is a major area of future research. acs.org These probes will offer higher signal-to-noise ratios and allow for the visualization of dynamic cellular processes with greater clarity.

Systems Biology: The ability to fluorescently label multiple proteins simultaneously with different colors will be crucial for studying complex protein interaction networks and signaling pathways in a systems-level context. This will require the development of a larger palette of spectrally distinct and photostable fluorophores.

Drug Discovery: Fluorescently labeled peptides and proteins will continue to be essential tools in drug discovery for high-throughput screening, target validation, and studying the mechanism of action of new drug candidates. nih.gov The development of near-infrared (NIR) fluorescent probes will be particularly important for in vivo imaging in animal models, as NIR light can penetrate deeper into tissues with less scattering and autofluorescence. ctfassets.net

Q & A

Basic: What are the recommended handling and storage protocols for Fmoc-Lys(6'-FAM)-OH to ensure stability during peptide synthesis?

Methodological Answer:
this compound is sensitive to moisture, light, and elevated temperatures. Key protocols include:

  • Storage : Store at –20°C in airtight, light-protected containers. Desiccate to prevent hydrolysis of the Fmoc group .
  • Handling : Use dry, inert solvents (e.g., DMF or DCM) during synthesis. Avoid prolonged exposure to basic conditions (e.g., piperidine) beyond standard Fmoc deprotection steps to prevent fluorescein degradation .
  • Safety : Use NIOSH/MSHA-approved respirators and chemical-resistant gloves to minimize inhalation or skin contact, as advised in safety data sheets .

Basic: How is this compound incorporated into solid-phase peptide synthesis (SPPS) workflows?

Methodological Answer:
The ε-amino group of lysine is selectively modified with 6'-FAM, enabling fluorescent labeling during SPPS. Steps include:

Resin Loading : Use Wang or Rink amide resin pre-loaded with the C-terminal amino acid.

Coupling : Activate this compound with HBTU/HOBt/DIPEA in DMF (1:1:2 molar ratio) for 1–2 hours. Monitor coupling efficiency via Kaiser or chloranil tests .

Deprotection : Remove the Fmoc group with 20% piperidine/DMF (2 × 5 min).

Cleavage : Use TFA-based cocktails (e.g., TFA:water:TIS, 95:2.5:2.5) to cleave the peptide while retaining the FAM label .

Advanced: How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?

Methodological Answer:
Low coupling efficiency may arise from steric hindrance or poor solubility. Mitigation strategies include:

  • Double Coupling : Repeat the coupling step with fresh reagents.
  • Solvent Optimization : Use DCM:DMF (1:1) mixtures to enhance solubility .
  • Microwave-Assisted SPPS : Apply controlled microwave heating (50°C, 10–20 W) to accelerate reaction kinetics .
  • Alternative Activators : Replace HBTU with COMU or OxymaPure for improved activation in challenging sequences .

Advanced: What factors contribute to variability in fluorescence intensity of peptides labeled with this compound, and how can these be addressed?

Methodological Answer:
Fluorescence quenching or environmental factors often cause discrepancies:

  • pH Sensitivity : FAM’s fluorescence intensity peaks at pH 7–7. Use buffered solutions (e.g., PBS) during analysis to minimize pH-induced variability .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may reduce quantum yield. Dialyze peptides into aqueous buffers post-synthesis .
  • Proximity Quenching : Avoid placing FAM near aromatic residues (e.g., Trp, Tyr) or metal ions. Use computational tools (e.g., PyMOL) to model label placement .

Advanced: How can orthogonal protection strategies be applied to this compound for multifunctional peptide conjugates?

Methodological Answer:
To enable simultaneous modifications (e.g., biotinylation or PEGylation), use orthogonal protecting groups:

  • Alloc Protection : Incorporate Fmoc-Lys(Alloc)-OH in earlier synthesis steps. Remove Alloc with Pd(PPh₃)₄/PhSiH₃ before introducing FAM .
  • Dde Protection : Use ivDde-protected lysine for selective deprotection with hydrazine, allowing sequential modifications .
  • Boc Protection : Retain Boc on alternate lysine residues for post-synthesis acidolysis (e.g., TFA), enabling site-specific labeling .

Basic: What purification and characterization methods are recommended for FAM-labeled peptides synthesized with this compound?

Methodological Answer:

  • Purification : Use reverse-phase HPLC (C18 column) with gradients of acetonitrile/water (0.1% TFA). Monitor absorbance at 280 nm (peptide backbone) and 494 nm (FAM) .
  • Mass Spectrometry : Confirm molecular weight via MALDI-TOF or ESI-MS. Expected mass shift: +389.4 Da (FAM) .
  • Fluorescence Validation : Quantify labeling efficiency using a fluorescence plate reader (ex/em: 494/521 nm) and compare to standard curves .

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